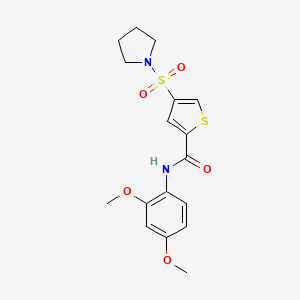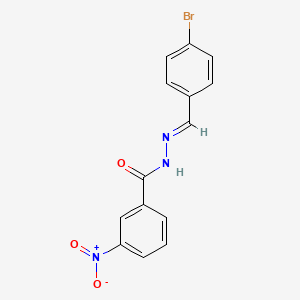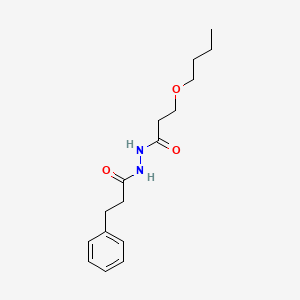
N-(2,4-dimethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules characterized by the presence of multiple functional groups including amide, sulfonyl, and ether functionalities. These features impart a range of chemical and physical properties which make such compounds of interest in various fields including materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. For instance, the amide linkage might be formed via the coupling of an acid chloride with an amine. Sulfonylation could be achieved through the reaction of a sulfonyl chloride with an amine or alcohol. The thiophene and dimethoxyphenyl components would be incorporated through strategic selection of starting materials and reaction conditions designed to build the complex architecture of the compound (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and intermolecular interactions. The presence of the dimethoxyphenyl and thiophene rings likely contributes to the stabilization of the molecular structure through π-π interactions and hydrogen bonding (Sharma et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Research has focused on synthesizing various chemical compounds with structural similarities to N-(2,4-dimethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, employing methods that involve the reaction of specific precursors under controlled conditions. For example, compounds have been synthesized by reacting dimethoxyphenyl-thiophene derivatives with other reagents to create molecules with potential for further study (Prabhuswamy et al., 2016).
Crystal Structure and Molecular Analysis : The crystal structure of related compounds has been analyzed using single crystal X-ray diffraction studies. These studies provide insights into the molecular configuration, bond lengths, and angles, offering a foundation for understanding the chemical and physical properties of these compounds (Prabhuswamy et al., 2016).
Applications in Material Science
Polymeric Materials : Research into related compounds has led to the development of novel polymeric materials, such as aromatic polyamides and poly(amide-imide)s, derived from diamines and dicarboxylic acids containing thiophene and dimethoxyphenyl groups. These materials exhibit good solubility in organic solvents, high glass-transition temperatures, and excellent thermal stability, making them suitable for advanced material applications (Saxena et al., 2003).
Electrochromic Properties : Certain derivatives have been explored for their electrochromic properties, exhibiting reversible color changes upon electrical stimulation. This characteristic is particularly relevant for the development of smart windows, displays, and other electrochromic devices (Chang & Liou, 2008).
Photophysical Properties : The synthesis and study of fluorescent compounds derived from thiophene and dimethoxyphenyl-based molecules have highlighted their potential in creating fluorescent markers and sensors. These compounds' photophysical properties could be tuned for specific applications in biological imaging and environmental monitoring (Shibahara et al., 2006).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-12-5-6-14(15(9-12)24-2)18-17(20)16-10-13(11-25-16)26(21,22)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFMDJJXLBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)